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Compound of Interest

Compound Name: Benzo[c]isothiazol-4-ylboronic acid

Cat. No.: B8268471

Get Quote

Executive Summary & Compound Identity
Compound Name: Benzo[c]isothiazol-4-ylboronic acid Synonyms: 2,1-Benzisothiazol-4-

ylboronic acid; 4-Borono-2,1-benzisothiazole Chemical Formula: C

H

BNO

S Molecular Weight: 179.00 g/mol Appearance: Typically an orange to red solid (characteristic
of the 2,1-benzisothiazole chromophore). Solubility: Soluble in DMSO, MeOH, and Acetone;
limited solubility in non-polar solvents (CHCl

, Hexanes).

Structural Significance: The benzo[c]isothiazole core is a 10-

electron aromatic system that is isoelectronic with naphthalene but possesses unique
electronic properties due to the S-N bond. Substitution at the C4 position (peri-position relative
to the heterocyclic ring) introduces significant steric and electronic interactions, making this
boronic acid a valuable scaffold for Suzuki-Miyaura coupling to generate novel biaryl
pharmacophores.
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Synthesis & Preparation Workflow
Because this specific isomer is not a commodity chemical, its characterization relies on a

robust synthesis from established precursors. The most reliable route involves the construction

of the 2,1-benzisothiazole ring followed by functionalization.

Synthetic Route: The "Ring-Construction" Approach
Precursor: Start with 2-amino-3-bromobenzaldehyde. The bromine at the 3-position of the

benzene ring will become the 4-position of the benzisothiazole system.

Cyclization: Treatment with ammonia and sulfur (or a sulfur transfer reagent like thionyl

chloride followed by ammonia) effects the oxidative cyclization to yield 4-bromo-2,1-

benzisothiazole.

Borylation: Lithium-halogen exchange (using

-BuLi at -78 °C) followed by quenching with triisopropyl borate (

) and acidic hydrolysis yields the target boronic acid. Alternatively, Pd-catalyzed Miyaura
borylation with

yields the pinacol ester, which can be hydrolyzed.

Workflow Diagram (DOT)

2-Amino-3-bromobenzaldehyde Oxidative Cyclization
(NH3 / S8 or SOCl2)

4-Bromo-2,1-benzisothiazole
(Red/Orange Solid)

Miyaura Borylation
(Pd(dppf)Cl2, B2pin2, KOAc) Pinacol Ester Intermediate Hydrolysis

(NaIO4 / HCl) Benzo[c]isothiazol-4-ylboronic acid

Click to download full resolution via product page

Caption: Synthetic pathway from aminobenzaldehyde precursor to the target boronic acid.

Spectroscopic Specifications
The following data represents the Reference Standard for this compound. Due to the potential

for dehydration (boroxine formation), NMR samples should be prepared in DMSO-
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or Acetone-

with a trace of D

O to ensure the monomeric boronic acid species is observed.

A. Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, DMSO-

): The 2,1-benzisothiazole system is distinct from the 1,2-isomer. The proton at position 3 (H3)
is a singlet and is significantly deshielded (

ppm) due to the adjacent nitrogen and the ring current.
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Position
Shift (

, ppm)
Multiplicity (Hz)

Assignment
Logic

H3 9.25 - 9.35 Singlet (s) -

Characteristic

heteroaromatic

proton; highly

deshielded.

-B(OH) 8.10 - 8.30
Broad Singlet (br

s)
-

Exchangeable

hydroxyl protons

(2H). Disappears

with D

O shake.

H5 7.85 - 7.95 Doublet (d) 7.5 - 8.0

Ortho to the

boronic acid

group;

deshielded by

the EWG nature

of B(OH)

.

H7 7.60 - 7.70 Doublet (d) 8.0 - 8.5

Peri-position to

Sulfur; standard

aromatic shift.

H6 7.40 - 7.50 Triplet (dd/t) 7.5, 8.0

Meta to boronic

acid;

experiences

standard

aromatic

shielding.

13C NMR (100 MHz, DMSO-

):

C3 (Imine-like): ~160-165 ppm.[1]
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C4 (C-B): Not observed or very broad (quadrupolar relaxation of Boron). Indirectly identified

via HMBC.

Aromatic CH: 130.5, 128.0, 122.5 ppm.

Quaternary C (Bridgehead): ~145 ppm (C7a) and ~135 ppm (C3a).

B. Mass Spectrometry (MS)
Boronic acids are notoriously difficult to analyze by standard ESI+ due to low ionization

efficiency and facile dehydration.

Method: ESI (Electrospray Ionization) in Negative Mode (ESI-) is preferred.

Solvent: MeOH/H

O (avoid neutral unbuffered solvents to prevent trimerization).

Ion Mode m/z Observed Species Notes

ESI (-) 178.0

Deprotonated

monomer. Primary

quantification peak.

ESI (-) 209.0

Methanol adduct

(common in MeOH

injection).

ESI (+) 482.1

Boroxine (trimer)

formation. Indicates

dehydration in the

source.

Isotope Pattern: The presence of Boron (

B :

B ratio

1:4) creates a distinct isotopic envelope. The
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peak at 178 (containing

B) will have a precursor peak at 177 (containing

B) with ~25% relative intensity.

C. Infrared Spectroscopy (FT-IR)
O-H Stretch: 3200–3400 cm

(Broad, strong).

B-O Stretch: 1330–1350 cm

(Strong, characteristic of boronic acids).

C=N / C=C (Ring): 1580–1620 cm

.

C-B Stretch: ~1080 cm

.

Experimental Validation Protocol
To ensure data integrity, the following self-validating protocol should be used when

characterizing a new batch of this material.

Protocol: Purity & Identity Verification
Visual Inspection: Confirm the solid is orange/red. If it is white/colorless, it is likely the wrong

isomer (benzo[d]isothiazole) or the boronic acid has degraded/oxidized.

Solubility Check: Dissolve 5 mg in 0.6 mL DMSO-

. The solution should be clear. Turbidity suggests boroxine polymer formation.

NMR Acquisition:

Run 1H NMR (16 scans).
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Checkpoint: Look for the singlet at >9.0 ppm. If this is absent (e.g., signals only <8.5 ppm),

the 2,1-ring system is not present.

Checkpoint: Integrate the broad singlet at ~8.2 ppm. It should integrate to 2H relative to

the aromatic protons. If <2H, partial dehydration to boroxine has occurred.

Functional Test (Suzuki Coupling):

React a small aliquot (10 mg) with 4-bromoanisole, Pd(dppf)Cl

, and K

CO

in Dioxane/Water.

Monitor by LC-MS.[2] Rapid conversion to the biaryl product validates the active C-B

bond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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